molecular formula C14H16BrN3S B5732113 5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5732113
M. Wt: 338.27 g/mol
InChI Key: NRGZENXMIHETMC-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with cyclohexyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, forming the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a bromophenyl group and a cyclohexyl group on the triazole ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-bromophenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGZENXMIHETMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

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